molecular formula C14H14N2O B7514176 N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide

Cat. No. B7514176
M. Wt: 226.27 g/mol
InChI Key: GGLBUEKVSTWEOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, also known as CPAA, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopentenone family, which is known for its unique chemical properties and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is not fully understood, but it is thought to involve the modulation of various signaling pathways within cells. Specifically, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the NF-kB pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune responses, and the protection against oxidative stress and inflammation. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, potentially making it useful in the treatment of a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is relatively easy to synthesize and purify, making it a useful tool in a variety of experiments. However, one limitation of using N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide. Additionally, research on the potential neuroprotective effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new treatments for neurodegenerative diseases. Finally, further research on the immune-modulating effects of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide could lead to the development of new immunotherapies.

Synthesis Methods

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide can be synthesized using a variety of methods, including the reaction of 4-cyanobenzaldehyde with cyclopentenone in the presence of a catalyst. This reaction results in the formation of N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide, which can then be purified using a variety of techniques, such as column chromatography.

Scientific Research Applications

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells, potentially making it a useful tool in the development of new cancer therapies. In neurology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been studied for its potential to protect against oxidative stress and inflammation, which are known to play a role in neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide has been shown to modulate the immune response, potentially making it a useful tool in the development of new immunotherapies.

properties

IUPAC Name

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c15-10-12-5-7-13(8-6-12)16-14(17)9-11-3-1-2-4-11/h1,3,5-8,11H,2,4,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLBUEKVSTWEOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-2-cyclopent-2-en-1-ylacetamide

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